molecular formula C6H8BrN B1625749 1-Methylpyridin-1-ium bromide CAS No. 2350-76-7

1-Methylpyridin-1-ium bromide

Cat. No.: B1625749
CAS No.: 2350-76-7
M. Wt: 174.04 g/mol
InChI Key: WTDKNKIQGBNMKG-UHFFFAOYSA-M
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Description

1-Methylpyridin-1-ium bromide is a quaternary ammonium salt with the chemical formula C6H8BrN. It is the N-methylated derivative of pyridine and is often used in various chemical and industrial applications due to its unique properties. This compound is known for its role in organic synthesis and as a precursor in the preparation of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpyridin-1-ium bromide can be synthesized by treating pyridine with methyl bromide. The reaction typically occurs in an anhydrous solvent such as acetone and is carried out under reflux conditions. The general reaction is as follows: [ \text{C}_5\text{H}_5\text{N} + \text{CH}_3\text{Br} \rightarrow [\text{C}_5\text{H}_5\text{NCH}_3]+\text{Br}- ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods. The reaction is conducted in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. The resulting compound is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

1-Methylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxide derivatives.

    Reduction: It can be reduced to form the corresponding pyridine derivative.

    Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Major Products Formed

    Oxidation: N-Methylpyridinium N-oxide.

    Reduction: N-Methylpyridine.

    Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

1-Methylpyridin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpyridin-1-ium bromide involves its interaction with various molecular targets and pathways. In biological systems, it is known to induce phase II detoxifying enzymes via the Nrf2/ARE pathway, which plays a role in its potential anti-carcinogenic effects . The compound’s quaternary ammonium structure allows it to interact with cellular components and influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-methylpyridin-1-ium bromide: Another quaternary ammonium salt with similar properties but with a hydroxyl group at the 3-position.

    N-Methylpyridinium chloride: Similar structure but with a chloride ion instead of bromide.

Uniqueness

1-Methylpyridin-1-ium bromide is unique due to its specific reactivity and the types of reactions it can undergo. Its ability to form stable ionic liquids and its potential biological activity make it distinct from other similar compounds.

Properties

IUPAC Name

1-methylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N.BrH/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDKNKIQGBNMKG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60482282
Record name 1-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2350-76-7
Record name 1-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60482282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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